2-Deoxy-D-ribose 1,3,4-Triacetate
2-Deoxy-D-ribose 1,3,4-Triacetate
Brand Name:
Vulcanchem
CAS No.:
4258-01-9
VCID:
VC21152598
InChI:
InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1
SMILES:
CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C
Molecular Formula:
C11H16O7
Molecular Weight:
260.24 g/mol
2-Deoxy-D-ribose 1,3,4-Triacetate
CAS No.: 4258-01-9
Cat. No.: VC21152598
Molecular Formula: C11H16O7
Molecular Weight: 260.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4258-01-9 |
|---|---|
| Molecular Formula | C11H16O7 |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | [(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate |
| Standard InChI | InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1 |
| Standard InChI Key | DJXJTSGHFMVUCG-AXFHLTTASA-N |
| Isomeric SMILES | CC(=O)O[C@H]1C[C@@H](OC[C@H]1OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator